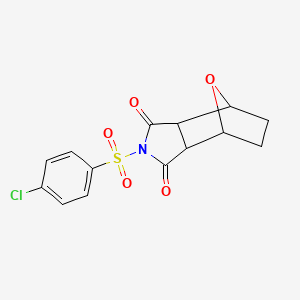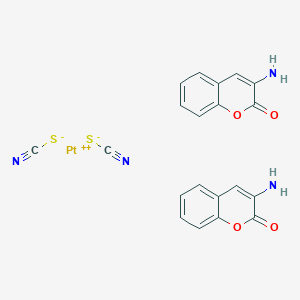
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II): is a coordination complex with the molecular formula C20H14N4O4PtS2 . This compound features a platinum(II) center coordinated by two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) typically involves the reaction of a platinum(II) precursor with the appropriate ligands. One common method involves reacting cis-dichlorobis(dimethylsulphide)platinum(II) with the 2-oxo-2H-1-benzopyran-3-ylammine ligand in the presence of thiocyanate ions . The reaction is usually carried out in an appropriate solvent such as dichloromethane, methanol, or water, and the product is obtained in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products:
Substitution Reactions: Products include platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum(IV) or platinum(0) complexes, respectively.
Applications De Recherche Scientifique
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs like cisplatin.
Industry: It may be used in the development of new materials with unique properties, such as luminescent or conductive materials
Mécanisme D'action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) involves its interaction with biological targets, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death . The compound may also interact with proteins, affecting their function and leading to various cellular effects.
Comparaison Avec Des Composés Similaires
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features a platinum(II) center coordinated by two triphenylphosphine ligands and two chloride ligands.
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): A ruthenium-based complex with similar coordination geometry.
cis-Bis(benzonitrile)dichloroplatinum(II): Another platinum(II) complex with benzonitrile ligands.
Uniqueness: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) is unique due to the presence of the 2-oxo-2H-1-benzopyran-3-ylammine ligands, which impart specific electronic and steric properties to the complex. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
79170-44-8 |
|---|---|
Formule moléculaire |
C20H14N4O4PtS2 |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
3-aminochromen-2-one;platinum(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
Clé InChI |
REJIAHVCFBLOJT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


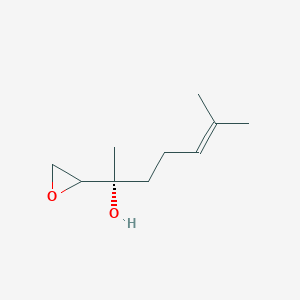
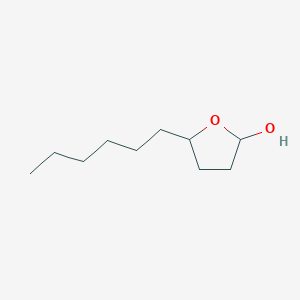
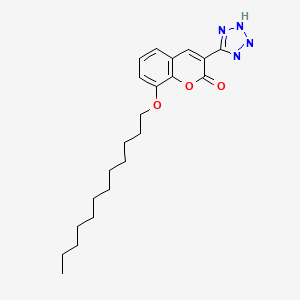

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

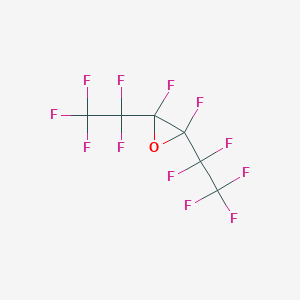
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

